

Spectroscopic Profile of n-Methylhydrazinecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n*-Methylhydrazinecarboxamide

Cat. No.: B1331183

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **n-Methylhydrazinecarboxamide** (also known as 4-methylsemicarbazide), a molecule of interest in synthetic and medicinal chemistry. This document presents available experimental infrared (IR) spectroscopic data, alongside predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to facilitate its identification and characterization. Detailed experimental protocols for acquiring such spectra are also provided, followed by a logical workflow for spectroscopic analysis.

Chemical Structure and Identification

- Systematic Name: **n-Methylhydrazinecarboxamide**
- Synonym: 4-Methylsemicarbazide
- CAS Number: 17696-95-6
- Molecular Formula: C₂H₇N₃O
- Molecular Weight: 89.10 g/mol
- Chemical Structure:

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **n-Methylhydrazinecarboxamide**.

Infrared (IR) Spectroscopy

The following data is based on the experimental spectrum available from the NIST Chemistry WebBook.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3200	Strong, Broad	N-H stretching (amine & amide)
~2950 - 2850	Medium	C-H stretching (methyl)
~1660	Strong	C=O stretching (amide I)
~1570	Medium	N-H bending (amide II)
~1450	Medium	C-H bending (methyl)

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following ¹H and ¹³C NMR data are predicted based on the chemical structure of **n-Methylhydrazinecarboxamide**. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.7 - 2.9	Doublet	3H	CH ₃ (methyl)
~4.0 - 4.5	Broad Singlet	2H	NH ₂ (hydrazine)
~6.0 - 6.5	Quartet	1H	NH (amide)
~7.0 - 7.5	Broad Singlet	1H	NH (amide)

¹³C NMR (Carbon NMR)

Chemical Shift (ppm)	Assignment
~25 - 30	CH ₃
~158 - 162	C=O

Mass Spectrometry (MS) (Predicted)

The following mass spectrometry data is predicted based on the molecular formula and structure of **n-Methylhydrazinecarboxamide**.

m/z Ratio	Relative Intensity	Assignment
89	High	[M] ⁺ (Molecular Ion)
74	Medium	[M - NH] ⁺
58	Medium	[M - NH ₂ NH] ⁺ or [CH ₃ NHCO] ⁺
44	High	[CONH ₂] ⁺
30	Medium	[CH ₃ NH] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of small organic molecules like **n-Methylhydrazinecarboxamide**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Technique):

- Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.
- Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.
- Sample Spectrum: The KBR pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.
- Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

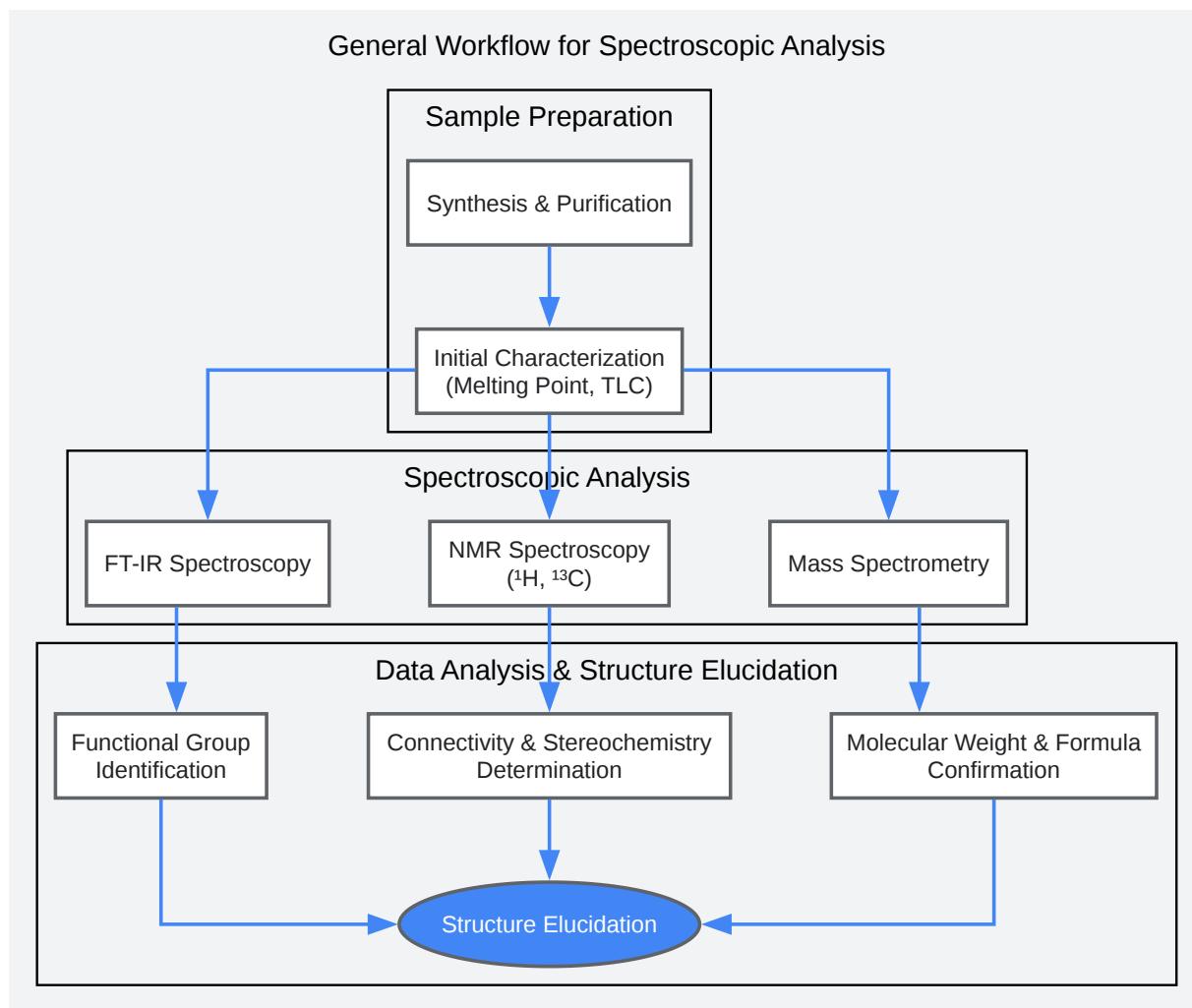
Objective: To determine the structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

Methodology (¹H and ¹³C NMR):

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

- ^1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon-13 NMR spectrum, which results in a single peak for each unique carbon atom. A larger number of scans is usually required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The acquired free induction decay (FID) is Fourier-transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to TMS at 0 ppm.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized under high vacuum.
- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ($[\text{M}]^+$).
- Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical workflow for characterizing a chemical compound using various spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Semicarbazide, 4-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of n-Methylhydrazinecarboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1331183#n-methylhydrazinecarboxamide-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com